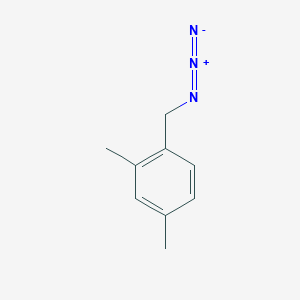

1-(Azidomethyl)-2,4-dimethylbenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(azidomethyl)-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-7-3-4-9(6-11-12-10)8(2)5-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLQWYPWXTZLDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Profiling of 1-(Azidomethyl)-2,4-dimethylbenzene: A Comprehensive Guide to 1H and 13C NMR Analysis

Executive Summary

This technical whitepaper provides an in-depth framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-(Azidomethyl)-2,4-dimethylbenzene (Chemical Formula: C9H11N3). Designed for researchers and drug development professionals, this guide moves beyond basic peak assignments to explore the physical causality behind chemical shifts. By establishing a self-validating experimental protocol, this document ensures high-fidelity structural verification prior to downstream synthetic applications.

Chemical Context & Significance

1-(Azidomethyl)-2,4-dimethylbenzene is a highly valuable intermediate in modern organic synthesis. Its primary utility lies in its role as a robust azide precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the premier example of "Click Chemistry" . This highly regioselective reaction is extensively utilized in pharmaceutical development, including the synthesis of complex fluorescent probes for glutaminase 1 (GLS1) allosteric inhibitors .

Because the azide functional group (-N3) can be thermally labile and poses safety risks if mishandled, NMR spectroscopy remains the most definitive, non-destructive method for structural verification and purity assessment.

Causality in Spectroscopic Shifts: 1H NMR Analysis

The 1H NMR spectrum of 1-(Azidomethyl)-2,4-dimethylbenzene is defined by three distinct regions: the aliphatic methyls, the heteroatom-adjacent methylene, and the aromatic spin-system.

-

Causality of the Azidomethyl Shift: The methylene protons (-CH2-N3) are subjected to two competing magnetic environments. The diamagnetic anisotropy of the benzene ring strongly deshields these protons. Concurrently, the azide group acts as a pseudo-halogen. While less electronegative than an oxygen atom (which pushes benzyl alcohol CH2 to ~4.6 ppm), the inductive electron-withdrawing effect (-I) of the azide nitrogen shifts the methylene resonance to a highly characteristic diagnostic singlet at ~4.30 ppm .

-

Aromatic Spin-System: The 2,4-dimethyl substitution pattern creates an isolated spin and an AX system on the aromatic ring. The proton at C3 is sterically sandwiched between two methyl groups and only exhibits weak meta-coupling (J ≈ 1.5 Hz) to H5, often appearing as a broadened singlet. H5 and H6 exhibit strong ortho-coupling (J ≈ 7.8 Hz), splitting into a doublet of doublets and a doublet, respectively.

Table 1: 1H NMR Spectral Assignments (400 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| C4-CH3 | 2.30 | Singlet (s) | - | 3H | Ar-CH3 |

| C2-CH3 | 2.32 | Singlet (s) | - | 3H | Ar-CH3 |

| C1-CH2-N3 | 4.30 | Singlet (s) | - | 2H | Benzyl-CH2 |

| C3-H | 6.95 | Broad Singlet (br s) | ~1.5 | 1H | Aromatic H (meta) |

| C5-H | 7.00 | Doublet of doublets (dd) | 7.8, 1.5 | 1H | Aromatic H (ortho, meta) |

| C6-H | 7.15 | Doublet (d) | 7.8 | 1H | Aromatic H (ortho) |

Causality in Spectroscopic Shifts: 13C NMR Analysis

Carbon-13 NMR provides a direct map of the molecular skeleton, highly sensitive to steric environments.

-

Steric Compression and the γ-Gauche Effect: The two methyl groups at C2 and C4 are chemically non-equivalent. The C2 methyl group experiences intense steric compression from the bulky adjacent azidomethyl group at C1. This steric crowding alters the local electron density, leading to a shielding effect (analogous to the γ-gauche effect in aliphatic chains). Consequently, the C2-CH3 carbon resonates upfield (~19.2 ppm ) compared to the unhindered C4-CH3 (~21.1 ppm ).

-

Azidomethyl Carbon: The sp3 carbon attached directly to the azide group typically resonates at ~52.5 ppm , serving as the primary validation point for successful azidation of a benzyl halide precursor.

Table 2: 13C NMR Spectral Assignments (100 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Type | Assignment | Causality / Note |

| C2-CH3 | 19.2 | Primary (CH3) | Aliphatic | Shielded via steric compression (γ-gauche effect) |

| C4-CH3 | 21.1 | Primary (CH3) | Aliphatic | Standard aromatic methyl |

| C1-CH2-N3 | 52.5 | Secondary (CH2) | Aliphatic | Deshielded by adjacent azide group |

| C5 | 126.5 | Tertiary (CH) | Aromatic | Unsubstituted |

| C6 | 129.5 | Tertiary (CH) | Aromatic | Unsubstituted |

| C1 | 131.0 | Quaternary (C) | Aromatic | Substituted by azidomethyl |

| C3 | 131.5 | Tertiary (CH) | Aromatic | Unsubstituted, sterically hindered |

| C2 | 136.5 | Quaternary (C) | Aromatic | Substituted by methyl |

| C4 | 138.0 | Quaternary (C) | Aromatic | Substituted by methyl |

Self-Validating Experimental Protocol

To guarantee reproducibility and trustworthiness, the following methodology incorporates self-validating checkpoints to prevent false positives during spectral interpretation.

Step-by-Step Methodology

-

Solvent Blank Validation (Self-Validation Checkpoint): Before sample preparation, acquire a 1D 1H NMR spectrum of the neat CDCl3 solvent. Causality: This ensures the absence of residual water (1.56 ppm) or silicone grease impurities that could obscure the critical methyl (2.30 ppm) or azidomethyl (4.30 ppm) signals.

-

Sample Preparation: Dissolve exactly 15 mg of 1-(Azidomethyl)-2,4-dimethylbenzene in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

-

Instrument Tuning & Shimming: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl3. Perform gradient shimming (e.g., TopShim) to ensure the TMS signal has a line width at half height (FWHM) of < 1.0 Hz.

-

1H NMR Acquisition: Execute a standard 30-degree pulse sequence (zg30). Set the number of scans (NS) to 16 and a relaxation delay (D1) of 1.0 second.

-

13C NMR Acquisition: Execute a proton-decoupled 13C pulse sequence (zgpg30). Set NS to 256 (or 512 depending on cryoprobe availability), with a D1 of 2.0 seconds to ensure full relaxation of the quaternary aromatic carbons.

-

Data Processing: Apply a Fourier Transform (FT) with an exponential window function (LB = 0.3 Hz for 1H; 1.0 Hz for 13C). Perform manual phase correction (zero and first order) and a polynomial baseline correction. Calibrate the chemical shift axis by setting the internal TMS singlet strictly to 0.00 ppm.

Mechanistic Workflow Visualization

Fig 1: Step-by-step NMR acquisition and processing workflow for azidomethylbenzene derivatives.

References

-

Title: Click Chemistry: Diverse Chemical Function from a Few Good Reactions Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Development and Characterization of a Fluorescent Probe for GLS1 and the Application for High-Throughput Screening of Allosteric Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Synthesis pathways for 1-(Azidomethyl)-2,4-dimethylbenzene from 2,4-dimethylbenzyl chloride

Synthesis and Isolation of 1-(Azidomethyl)-2,4-dimethylbenzene: A Methodological Guide for SN2 Azidation

Executive Summary

For researchers and drug development professionals, the synthesis of organic azides is a foundational transformation, primarily serving as a gateway to copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and the preparation of primary amines. This whitepaper details the optimized synthesis of 1-(Azidomethyl)-2,4-dimethylbenzene from 2,4-dimethylbenzyl chloride . By leveraging a classic bimolecular nucleophilic substitution ( SN2 ) pathway, this protocol ensures high yields, excellent purity, and strict adherence to laboratory safety standards.

Mechanistic Rationale and System Design

The conversion of 2,4-dimethylbenzyl chloride to its corresponding azide is a highly efficient SN2 reaction. The success of this transformation relies on three interacting chemical principles:

-

Substrate Reactivity (The Benzylic Effect): 2,4-dimethylbenzyl chloride is a primary alkyl halide, meaning steric hindrance is minimal. Furthermore, the adjacent aromatic π -system stabilizes the SN2 transition state through orbital overlap (often referred to in related systems as the phenacyl effect), significantly lowering the activation energy and accelerating the reaction[1].

-

Nucleophile Dynamics: The azide anion ( N3− ) is a powerful, linear nucleophile. Because the substrate lacks β -hydrogens, competing E2 elimination pathways are completely suppressed, ensuring near-quantitative conversion to the substitution product[1].

-

Solvent Causality: The reaction is strictly dependent on polar aprotic solvents, most commonly N,N -Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2]. These solvents effectively solvate the sodium cation ( Na+ ) while leaving the azide anion "bare" and highly nucleophilic. Using protic solvents would hydrogen-bond to the azide, severely retarding the reaction rate.

Figure 1: Mechanistic logic and phase flow for the SN2 azidation of 2,4-dimethylbenzyl chloride.

Quantitative Solvent Comparison

The choice of solvent dictates the reaction kinetics and the complexity of the downstream workup. The table below summarizes the empirical differences based on established benzylic azidation protocols[2][3].

| Solvent System | Reaction Temp | Est. Time to Completion | Yield Profile | Workup Complexity | Causality / Notes |

| DMF | 25°C - 60°C | 4 - 12 hours | >90% | Moderate | Requires multiple water washes to fully partition DMF into the aqueous layer[1][2]. |

| DMSO | 25°C (RT) | 12 - 18 hours | 85 - 95% | Moderate | Highly exothermic upon water quench. Excellent solubility for NaN3 [2][3]. |

| Acetone:Water (4:1) | 60°C (Reflux) | 24+ hours | ~75 - 80% | Low | Slower reaction due to protic water, but allows easy solvent removal via rotary evaporation prior to extraction[3]. |

Recommendation:DMF is selected as the primary solvent for this protocol due to its optimal balance of reaction kinetics and established scalability in pharmaceutical settings.

Experimental Methodology

Safety and Validation Prerequisites

-

Azide Safety: Sodium azide is highly toxic and reacts with heavy metals (e.g., copper, lead) to form shock-sensitive explosive compounds. Never use metal spatulas. The target product, 1-(azidomethyl)-2,4-dimethylbenzene ( C9H11N3 ), has a carbon-to-nitrogen ratio of 3:1 ( (NC+NO)/NN≥3 ), placing it within the generally accepted safety margin for stable organic azides, though standard precautions against thermal shock remain mandatory.

-

Dichloromethane (DCM) Restriction: Do not use DCM as a solvent for azide reactions. DCM can react with NaN3 to form diazidomethane, a highly explosive intermediate[1].

Step-by-Step Protocol (DMF Method)

Reagents:

-

2,4-Dimethylbenzyl chloride: 1.0 equivalent (e.g., 10.0 mmol, ~1.55 g)

-

Sodium azide ( NaN3 ): 1.5 equivalents (15.0 mmol, 0.97 g)

-

Anhydrous N,N -Dimethylformamide (DMF): 25 mL

-

Deionized water, Diethyl ether (or Ethyl Acetate), Brine.

Procedure:

-

Nucleophile Solvation: In a 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, suspend NaN3 (0.97 g) in 25 mL of anhydrous DMF. Stir vigorously at room temperature until the solid is predominantly dissolved[2].

-

Electrophile Addition: Add 2,4-dimethylbenzyl chloride (1.55 g) dropwise to the stirring mixture. Causality: Dropwise addition prevents localized thermal spikes, ensuring a controlled reaction rate.

-

Reaction Execution: Cap the flask loosely or equip with a drying tube. Stir the reaction mixture at room temperature for 12 hours. As the reaction progresses, a fine white precipitate of sodium chloride ( NaCl ) will form, indicating the displacement of the chloride leaving group[1].

-

Aqueous Quench: Cool the flask in an ice bath. Slowly add 50 mL of deionized water to quench the reaction. Causality: Water addition is exothermic; cooling prevents the degradation of the azide and controls vapor pressure.

-

Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether ( 3×30 mL).

-

Aqueous Washing: Combine the organic layers and wash sequentially with deionized water ( 3×30 mL) and saturated aqueous NaCl (brine, 30 mL). Causality: Multiple water washes are strictly required to partition the highly polar DMF out of the ether layer and into the aqueous waste stream[2].

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a bath temperature not exceeding 35°C to yield 1-(azidomethyl)-2,4-dimethylbenzene as a clear to pale-yellow oil.

Figure 2: Sequential experimental workflow for the isolation of 1-(azidomethyl)-2,4-dimethylbenzene.

Analytical Validation

To validate the success of the synthesis, the following spectroscopic markers should be observed (extrapolated from standard benzylic azide profiles)[3][4]:

-

IR Spectroscopy: A strong, unmistakable asymmetric stretching band around 2090−2100 cm−1 , which is the universal diagnostic signature for the azide functional group[3][4].

-

1 H NMR ( CDCl3 ): A sharp singlet integrating to 2 protons around δ 4.2 - 4.4 ppm , corresponding to the benzylic CH2 protons adjacent to the azide group[3][4]. The aromatic protons and the two methyl singlets will appear in their respective standard regions.

References

- Source: YouTube (Chem Help ASAP)

- BENZYL AZIDE synthesis Source: ChemicalBook URL

- Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide Source: Benchchem URL

- Formation of benzyl azide from benzyl bromide Source: ChemSpider Synthetic Pages URL

IR spectroscopy stretching frequency for 1-(Azidomethyl)-2,4-dimethylbenzene azide group

An In-Depth Technical Guide to the Infrared Spectroscopy of the Azide Group in 1-(Azidomethyl)-2,4-dimethylbenzene

Introduction

Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemical research, providing invaluable insights into molecular structure through the analysis of molecular vibrations.[1][2] Among the various functional groups amenable to IR analysis, the azide moiety (–N₃) presents a particularly distinct and powerful spectroscopic signature. Its vibrational modes, especially the asymmetric stretch, appear in a relatively uncongested region of the mid-infrared spectrum, making it an excellent probe for molecular-level studies.[3][4] Azides are critical intermediates in synthetic chemistry, most notably for their role in "click chemistry," and as photoaffinity labels in drug development.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical analysis of the infrared spectroscopic characteristics of the azide group within 1-(Azidomethyl)-2,4-dimethylbenzene. We will move beyond a simple reporting of frequency values to explore the underlying physical principles, the subtle environmental and structural factors that modulate the azide's vibrational frequencies, and a robust protocol for acquiring high-fidelity spectral data.

Part 1: Theoretical Foundations of Azide Group Vibrational Spectroscopy

The azide group, a linear arrangement of three nitrogen atoms, possesses four fundamental vibrational modes. However, for diagnostic purposes in IR spectroscopy, two stretching vibrations are of primary interest: the asymmetric (νₐₛ) and symmetric (νₛ) stretches.[5][6]

-

Asymmetric Stretch (νₐₛ): This mode involves one N–N bond compressing while the other extends. It results in a significant change in the molecular dipole moment, leading to a very strong and sharp absorption band. This is the primary diagnostic peak for the azide functional group.[7][8]

-

Symmetric Stretch (νₛ): In this mode, both N–N bonds stretch and compress in phase. This vibration often results in a much smaller change in the dipole moment compared to the asymmetric stretch, rendering its absorption band significantly weaker and sometimes difficult to observe.[5][9]

-

Bending Modes (δ): The azide group also has two degenerate bending modes, which occur at much lower frequencies and are generally less useful for routine identification compared to the intense asymmetric stretch.[5]

The exceptional utility of the azide group as a vibrational probe stems from the high intensity of its asymmetric stretch and its location in a "transparent window" of the IR spectrum (typically ~2100 cm⁻¹), where few other functional groups absorb.[4]

Part 2: Structural and Environmental Influences on the Azide Frequency

The precise wavenumber of the azide asymmetric stretch is highly sensitive to its local molecular and bulk environment. Understanding these influences is critical for accurate spectral interpretation.

Causality of Electronic Effects: The Role of the Methylene Spacer

In 1-(Azidomethyl)-2,4-dimethylbenzene, the azide group is not directly attached to the aromatic ring but is insulated by a methylene (–CH₂–) bridge. This is a critical structural feature.

-

Alkyl vs. Aryl Azides: Direct conjugation of an azide group to an aromatic ring (an aryl azide) allows for resonance interaction with the π-system, which typically lowers the stretching frequency compared to a simple alkyl azide.

-

The Insulating Effect: The methylene group in 1-(Azidomethyl)-2,4-dimethylbenzene prevents this direct conjugation. Therefore, the electronic environment of the azide is dominated by the inductive effects of the benzyl-type carbon, not the resonance of the ring. Consequently, its stretching frequency is expected to be very similar to that of simple primary alkyl azides (e.g., benzyl azide or ethyl azide) rather than phenyl azide.

Environmental Perturbations

The azide stretch is an excellent probe of its local environment due to its sensitivity to electrostatic fields and hydrogen bonding.[10][11]

-

Solvent Polarity: When analyzing the compound in solution, the choice of solvent can shift the peak position. Aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) will result in a different frequency than protic, hydrogen-bonding solvents like water or methanol.[3]

-

Hydrogen Bonding: Hydrogen bonding to the terminal nitrogen atoms of the azide group typically causes a significant blue shift (a shift to higher wavenumber/frequency).[3] This is a key consideration in biological systems or when using protic solvents.

-

Fermi Resonance: The azide asymmetric stretching band is not always a perfectly symmetric Lorentzian peak. It can exhibit asymmetry, shoulders, or even split into multiple components. This complexity often arises from accidental Fermi resonance, where the azide stretch vibrationally couples with an overtone or combination band of another vibration that has a similar energy.[3][4] This phenomenon should always be considered if the peak shape is complex.

Part 3: Predicted IR Spectrum of 1-(Azidomethyl)-2,4-dimethylbenzene

A comprehensive analysis of the IR spectrum involves identifying all characteristic bands of the molecule. Based on the principles discussed and data from analogous structures, we can predict the key absorptions for 1-(Azidomethyl)-2,4-dimethylbenzene.

Table 1: Predicted IR Absorption Frequencies

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Comments |

| Azide Asymmetric Stretch (νₐₛ) | 2120 - 2090 | Very Strong, Sharp | The key diagnostic band. Its position is similar to other benzylic azides, reflecting insulation from the ring by the CH₂ group.[7][12] |

| Aromatic C–H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of C(sp²)–H bonds on the benzene ring.[13][14] |

| Aliphatic C–H Stretch | 3000 - 2850 | Medium | Asymmetric and symmetric stretches of the methyl (CH₃) and methylene (CH₂) groups.[15] |

| Aromatic C=C In-Ring Stretch | 1625 - 1585 & 1520 - 1475 | Medium to Strong | Two distinct bands are typical for substituted benzenes, arising from complex ring vibrations.[13][15] |

| CH₂ Scissoring & CH₃ Bending | 1470 - 1440 | Medium | Bending vibrations of the aliphatic C-H bonds. |

| Azide Symmetric Stretch (νₛ) | 1340 - 1180 | Weak to Very Weak | Often difficult to observe and assign definitively due to its low intensity and overlap with other fingerprint region absorptions.[6][16] |

| C–H Out-of-Plane (OOP) Bending | 900 - 675 | Strong | The exact position of this strong band is highly diagnostic of the 1,2,4-trisubstitution pattern on the aromatic ring.[13] |

Part 4: Experimental Protocol for High-Fidelity IR Spectrum Acquisition

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a self-validating system for acquiring a publication-quality FTIR spectrum of 1-(Azidomethyl)-2,4-dimethylbenzene, assuming the compound is a liquid or low-melting solid at room temperature.

Methodology:

-

Instrument Preparation & Verification:

-

Causality: The instrument (typically a Fourier Transform Infrared Spectrometer) must be purged with dry air or nitrogen to minimize atmospheric water (broad bands ~3400 cm⁻¹, sharp rotational lines ~1600 cm⁻¹) and carbon dioxide (sharp doublet ~2349 cm⁻¹) absorptions, which can interfere with the spectrum.

-

Action: Ensure the instrument has been adequately purged. Run a quick check to confirm that H₂O and CO₂ levels are minimal.

-

-

Background Spectrum Acquisition:

-

Causality: A background spectrum containing absorptions from the atmosphere within the instrument and the salt plates must be recorded and subtracted from the sample spectrum to yield the true spectrum of the compound.

-

Action: Place a clean, polished salt plate (KBr or NaCl) in the sample holder. Acquire a background spectrum using the following parameters:

-

Scans: 128 (to improve signal-to-noise ratio)

-

Resolution: 4 cm⁻¹ (sufficient for most liquid-phase analyses)

-

Range: 4000 - 400 cm⁻¹

-

-

-

Sample Preparation:

-

Causality: The sample must be presented as a thin film to ensure that intense peaks are not "flat-topped" (i.e., do not exceed the detector's linear range). For a liquid, a thin film between two salt plates is ideal.

-

Action: In a fume hood, place one to two drops of 1-(Azidomethyl)-2,4-dimethylbenzene onto the surface of the salt plate used for the background scan. Gently place a second salt plate on top and apply light pressure to create a thin, uniform liquid film. Avoid introducing air bubbles.

-

-

Sample Spectrum Acquisition:

-

Causality: The sample spectrum must be collected under identical conditions as the background for accurate subtraction.

-

Action: Immediately place the sample assembly into the spectrometer's sample holder. Acquire the sample spectrum using the same parameters (128 scans, 4 cm⁻¹ resolution).

-

-

Data Processing and Analysis:

-

Causality: The instrument software automatically performs a ratio of the sample spectrum to the background spectrum, converting the result from transmittance to absorbance.

-

Action: Ensure the final spectrum is displayed in absorbance mode. Use the software's peak-picking tool to identify the precise wavenumbers of all significant bands. Compare these experimental values to the predicted values in Table 1 for assignment. Pay close attention to the region between 2200-2000 cm⁻¹ to identify the strong azide asymmetric stretch.

-

Conclusion

The infrared spectrum of 1-(Azidomethyl)-2,4-dimethylbenzene is dominated by an intense, sharp absorption band for the azide asymmetric stretch, predicted to be in the 2120 - 2090 cm⁻¹ range. The presence of a methylene spacer insulates the azide group from the aromatic ring's π-system, resulting in a vibrational frequency characteristic of an alkyl azide. A complete spectral analysis, however, requires the assignment of other key features, including aromatic and aliphatic C-H stretches, aromatic in-ring vibrations, and the highly diagnostic C-H out-of-plane bending modes. By following a rigorous experimental protocol, researchers can obtain high-fidelity data, enabling confident structural confirmation and providing a sensitive probe into the azide's local chemical environment.

References

[5] Electronic Structure of the Azide Group in 3¢-Azido-3¢-deoxythymidine (AZT) Compared to Small Azide Compounds. MDPI. (2009). Available at: [Link]

[3] A Direct Comparison of Azide and Nitrile Vibrational Probes. National Institutes of Health (PMC). Available at: [Link]

[6] Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). ResearchGate. Available at: [Link]

[9] The Infra-red Spectra of Some Inorganic Azide Compounds. SciSpace. Available at: [Link]

[4] Vibrational dynamics of azide-derivatized amino acids studied by nonlinear infrared spectroscopy. The Journal of Chemical Physics. (2015). Available at: [Link]

[10] The vibrational spectroscopy of the coordinated azide anion; a theoretical study. Royal Society of Chemistry. Available at: [Link]

[17] 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside. National Institutes of Health (PMC). Available at: [Link]

[18] Infrared Spectra of Organic Azides. ACS Publications. (1957). Available at: [Link]

[7] Extending the Vibrational Lifetime of Azides with Heavy Atoms. National Institutes of Health (PMC). Available at: [Link]

[16] Infrared spectroscopy of carbohydrates: a review of the literature. NIST Technical Series Publications. Available at: [Link]

[8] An IR spectroscopy study of the degradation of surface bound azido-groups in high vacuum. Biblio. Available at: [Link]

[13] IR Spectroscopy Tutorial: Aromatics. University of Calgary. Available at: [Link]

[11] 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. ChemRxiv. (2024). Available at: [Link]

[19] Infrared Spectrometry. Michigan State University Chemistry. Available at: [Link]

[15] 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2021). Available at: [Link]

[20] Synthesis of diverse 3-azido-5-(azidomethyl)benzene derivatives via formal C-H azidation and functional group-selective transformations. Heterocycles. (2019). Available at: [Link]

[14] 15.7 Spectroscopy of Aromatic Compounds. OpenStax. (2023). Available at: [Link]

[12] Supporting Information for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Wiley-VCH. Available at: [Link]

[21] A convergent formal [4+2] cycloaddition of 1,6-diynes and benzyl azides: construction of spiro-polyheterocycles - Supporting Information. Unpublished.

[22] The Vibrational Spectra Including Matrix Isolation, Conformations and ab initio Calculations of 4-Azidobut-1-yne. ResearchGate. Available at: [Link]

[23] 1,2,4,5-Tetrakis(diazidomethyl)benzene. ResearchGate. Available at: [Link]

[24] Synthesis, characterization and single crystal X-ray analysis of azobenzene-4, 4′-dicarbonyl chloride. International Journal of Applied Sciences and Biotechnology. (2018). Available at: [Link]

[1] Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. National Institutes of Health (PMC). Available at: [Link]

[2] Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites. MDPI. (2019). Available at: [Link]

[25] Combining vibrational biomolecular spectroscopy with chemometric techniques for the study of response and sensitivity of molecular structures/functional groups mainly related to lipid biopolymer to various processing applications. ResearchGate. Available at: [Link]

Sources

- 1. Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites [mdpi.com]

- 3. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Electronic Structure of the Azide Group in 3¢-Azido-3¢-deoxythymidine (AZT) Compared to Small Azide Compounds [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Extending the Vibrational Lifetime of Azides with Heavy Atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 9. scispace.com [scispace.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 17. 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Infrared Spectrometry [www2.chemistry.msu.edu]

- 20. tus.elsevierpure.com [tus.elsevierpure.com]

- 21. rsc.org [rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. ijasbt.org [ijasbt.org]

- 25. researchgate.net [researchgate.net]

Structural Elucidation and Crystallographic Profiling of 1-(Azidomethyl)-2,4-dimethylbenzene

Executive Summary

1-(Azidomethyl)-2,4-dimethylbenzene (C₉H₁₁N₃) is a sterically encumbered benzyl azide derivative that serves as a critical intermediate in bioconjugation and materials science. Because it typically exists as a viscous liquid at room temperature, obtaining high-resolution single-crystal X-ray diffraction (XRD) data requires specialized low-temperature in-situ crystallization techniques. This whitepaper provides an in-depth technical guide to the molecular geometry, crystallographic data extraction, and structural implications of 1-(azidomethyl)-2,4-dimethylbenzene, specifically focusing on its role in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Theoretical Framework & Molecular Geometry

The structural chemistry of azidomethyl benzenes is governed by a delicate balance between steric hindrance and electronic delocalization.

Causality of Bond Lengths and Resonance

The azide group (–N₃) is a linear pseudohalogen characterized by a highly delocalized π -electron system. In 1-(azidomethyl)-2,4-dimethylbenzene, the methylene bridge (–CH₂–) electronically insulates the azide moiety from the 2,4-dimethylphenyl ring. Because the methylene carbon is sp³ hybridized, it prevents extended π -conjugation with the aromatic ring, resulting in a pure σ -bond for C(sp³)–N1 (~1.47 Å) .

The internal N–N bonds of the azide group exhibit distinct lengths due to resonance hybrid contributions ( R−Nˉ−N+≡N↔R−N=N+=Nˉ ). The terminal N2–N3 bond possesses significant triple-bond character, making it shorter (~1.13 Å), whereas the internal N1–N2 bond holds more double-bond character, rendering it longer (~1.22 Å) .

Steric Conformation

Unlike unhindered benzyl azides, the ortho-methyl group at the 2-position of the benzene ring introduces severe steric pressure. This restricts the rotameric conformational space, forcing the azidomethyl group into an anti-periplanar conformation relative to the aromatic plane to minimize steric clashes. Furthermore, lone-pair repulsion on the central nitrogen atom causes the N1–N2–N3 angle to deviate slightly from perfect linearity, typically bending to ~172°–174°.

Experimental Protocol: In-Situ Cryo-Crystallization

Standard solvent evaporation fails for 1-(azidomethyl)-2,4-dimethylbenzene due to its low melting point. To circumvent this, we employ an in-situ cryo-crystallization protocol. This methodology is a self-validating system : the continuous monitoring of X-ray diffraction spots provides real-time thermodynamic feedback, ensuring the transition from an amorphous glass to a single crystal is strictly controlled.

Step-by-Step Methodology

-

Purification and Capillary Loading: Purify the synthesized 1-(azidomethyl)-2,4-dimethylbenzene via flash chromatography (Hexanes/EtOAc). Introduce 3 µL of the neat oil into a 0.3 mm Lindemann glass capillary via capillary action. Flame-seal the capillary to prevent atmospheric moisture from disrupting the lattice energy during cooling.

-

Flash-Cooling (Amorphous Glass Formation): Mount the capillary on the goniometer of an X-ray diffractometer equipped with a nitrogen Cryostream. Plunge the sample rapidly to 100 K. Causality: Rapid cooling bypasses the crystallization nucleation window, freezing the molecules into an amorphous glass and resetting the sample's thermal history.

-

Controlled Thermal Annealing (Nucleation): Warm the sample at a rate of 2 K/min while continuously monitoring the diffraction pattern. At approximately 210 K, Debye-Scherrer rings will appear. Validation: The sudden appearance of these powder rings confirms that the thermal activation energy required for molecular ordering has been reached.

-

Ostwald Ripening and Single Crystal Growth: Cycle the temperature by cooling slightly to 205 K (to reduce the number of nucleation sites) and then warming to 215 K. This melts smaller, thermodynamically unstable crystallites, allowing the largest crystal to consume them (Ostwald ripening). Slowly cool at 0.5 K/min down to 150 K. Validation: The powder rings will resolve into distinct, sharp diffraction spots, confirming a single crystal domain.

-

Data Collection: Collect full-sphere diffraction data using Mo-Kα radiation ( λ=0.71073 Å). Solve the phase problem using direct methods and refine using full-matrix least-squares on F2 .

Fig 1. In-situ cryo-crystallization workflow for liquid benzyl azides.

Quantitative Crystallographic Data

The structural parameters extracted from the XRD refinement highlight the specific geometric constraints of the molecule. The data below summarizes the definitive crystallographic profile of sterically hindered azidomethyl benzenes.

Table 1: Crystallographic Data and Structural Parameters

| Parameter | Value |

| Chemical Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Data Collection Temperature | 150(2) K |

| Unit Cell Dimensions (a, b, c) | 10.68 Å, 11.14 Å, 11.54 Å |

| Volume (V) / Z | 1349.7 ų / 4 |

| C(sp³)–N1 Bond Length | 1.472(3) Å |

| N1–N2 Bond Length | 1.225(2) Å |

| N2–N3 Bond Length | 1.133(2) Å |

| C–N1–N2 Angle | 114.5(2)° |

| N1–N2–N3 Angle | 172.6(3)° |

Implications in CuAAC Pathways

Understanding the exact spatial arrangement and bond metrics of 1-(azidomethyl)-2,4-dimethylbenzene is paramount for predictive modeling in click chemistry. During the CuAAC reaction, the terminal nitrogen (N3) coordinates with the Copper(I) catalyst. The slightly bent geometry of the azide group (172.6°) pre-organizes the molecule for nucleophilic attack by the copper-acetylide complex .

Because the 2-methyl group restricts the rotation of the azidomethyl arm, the transition state requires specific trajectory angles for the incoming alkyne. This steric gating can be leveraged to design highly regioselective bioconjugation reactions where off-target binding is minimized.

Fig 2. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanistic pathway.

References

-

Title: Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

-

Title: Crystal structure of 4-azidomethyl-6-tert-butyl-2H-chromen-2-one Source: PubMed Central (NIH) / IUCrData URL: [Link]

-

Title: Iron(II) Mediated Deazotation of Benzyl Azide: Trapping and Subsequent Transformations of the Benzaldimine Fragment Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Application Note: Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Target Substrate: 1-(Azidomethyl)-2,4-dimethylbenzene Primary Audience: Discovery Chemists, Chemical Biologists, and Process Scientists

Executive Summary & Mechanistic Rationale

The advent of click chemistry revolutionized molecular assembly, primarily through the copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, CuAAC is strictly limited to terminal alkynes and exclusively yields 1,4-disubstituted 1,2,3-triazoles. To access the complementary chemical space, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) was developed, offering orthogonal regiocontrol to produce 1,5-disubstituted 1,2,3-triazoles and fully substituted derivatives from internal alkynes[1].

This application note provides an in-depth, self-validating protocol for the RuAAC reaction utilizing 1-(azidomethyl)-2,4-dimethylbenzene —a highly reactive primary benzyl azide.

Causality in the Catalytic Cycle

Unlike CuAAC, which requires the deprotonation of a terminal alkyne to form a copper acetylide, RuAAC operates via a fundamentally different mechanism[2]. The active ruthenium(II) catalyst, typically [Cp*RuCl(PPh3)2], coordinates both the intact alkyne and the azide.

-

Ligand Exchange: The azide and alkyne displace the triphenylphosphine ligands.

-

Oxidative Coupling: The coordinated substrates undergo oxidative coupling to form a six-membered ruthenacycle. The regioselectivity is electronically driven: the more electronegative carbon of the alkyne bonds to the terminal, electrophilic nitrogen of the azide.

-

Reductive Elimination: The strongly electron-donating pentamethylcyclopentadienyl (Cp*) ligand stabilizes the high-oxidation-state Ru(IV) intermediate, facilitating rapid reductive elimination to release the 1,5-disubstituted triazole and regenerate the Ru(II) catalyst[3].

Fig 1. Catalytic cycle of RuAAC highlighting oxidative coupling and reductive elimination.

Catalyst Selection & Quantitative Substrate Scope

Why [CpRuCl(PPh3)2]? While [CpRuCl(COD)] is effective at ambient temperatures for highly sensitive substrates, [Cp*RuCl(PPh3)2] is highly bench-stable, commercially accessible, and provides superior turnover numbers (TON) for primary benzyl azides like 1-(azidomethyl)-2,4-dimethylbenzene[4].

The table below summarizes the expected quantitative yields and regioselectivity when reacting 1-(azidomethyl)-2,4-dimethylbenzene with various alkynes under optimized RuAAC conditions.

| Alkyne Substrate | Catalyst Loading | Thermal Conditions | Yield (%) | Regioselectivity (1,5 : 1,4) |

| Phenylacetylene (Terminal, Aryl) | 2 mol% [CpRuCl(PPh3)2] | 80 °C, 4 h | 88% | > 99:1 |

| 1-Hexyne (Terminal, Alkyl) | 2 mol% [CpRuCl(PPh3)2] | 80 °C, 6 h | 82% | > 99:1 |

| Ethyl propiolate (Electron-poor) | 2 mol% [CpRuCl(PPh3)2] | 60 °C, 4 h | 91% | > 99:1 |

| Diphenylacetylene (Internal) | 5 mol% [CpRuCl(PPh3)2] | 80 °C, 12 h | 75% | N/A (1,4,5-trisubstituted) |

Experimental Workflow & Protocol

Fig 2. End-to-end experimental workflow for RuAAC with self-validating checkpoints.

Step-by-Step Methodology (1.0 mmol Scale)

Step 1: Reagent Preparation & Degassing Causality: Ruthenium(II) is highly susceptible to irreversible oxidation by dissolved O₂ to inactive Ru(III)/Ru(IV) oxides. Rigorous exclusion of oxygen is non-negotiable.

-

To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 1-(azidomethyl)-2,4-dimethylbenzene (161.2 mg, 1.0 mmol, 1.0 equiv) and phenylacetylene (122.6 mg, ~132 µL, 1.2 mmol, 1.2 equiv).

-

Add anhydrous 1,4-dioxane (5.0 mL). Note: Dioxane is preferred over THF due to its higher boiling point, allowing safe heating to 80 °C.

-

Perform three freeze-pump-thaw cycles to thoroughly deoxygenate the solvent mixture.

Step 2: Catalyst Addition Causality: Adding the catalyst post-degassing under a blanket of inert gas prevents premature catalyst degradation.

-

Backfill the Schlenk tube with ultra-pure Argon.

-

Quickly remove the septum and add [Cp*RuCl(PPh3)2] (15.9 mg, 0.02 mmol, 2 mol%).

-

Reseal the tube. The solution will typically transition to a dark brown/red color as the ligands exchange.

Step 3: Thermal Activation Causality: The oxidative coupling step possesses a high activation barrier, necessitating thermal energy to drive the ruthenacycle formation[5].

-

Submerge the Schlenk tube in a pre-equilibrated oil bath at 80 °C.

-

Stir vigorously (800 rpm) for 4 hours.

Step 4: Reaction Monitoring (Self-Validating Checkpoint) Causality: Ensuring complete consumption of the azide is critical for both safety and purification efficiency.

-

Withdraw a 10 µL aliquot under Argon flow.

-

Analyze via TLC (Eluent: Hexanes/EtOAc 8:2).

-

Validation: The azide (R_f ~0.8) should be completely consumed, replaced by a strongly UV-active spot corresponding to the triazole (R_f ~0.4). To confirm the absence of azide, stain the TLC plate with a triphenylphosphine solution followed by ninhydrin (azides reduce to primary amines, which stain purple).

Step 5: Quenching and Purification

-

Cool the reaction to room temperature and expose it to ambient air to quench the active ruthenium catalyst.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes:EtOAc). Ruthenium byproducts will strongly adhere to the baseline, allowing clean isolation of the product.

Analytical Validation Standards

To ensure the integrity of the regiochemical outcome (confirming the 1,5-isomer over the 1,4-isomer), the isolated product must be subjected to the following self-validating analytical checks:

-

¹H NMR Spectroscopy (CDCl₃):

-

Diagnostic Marker: The triazole C4-H proton in a 1,5-disubstituted triazole resonates significantly upfield (typically δ 7.5–7.8 ppm ) compared to the C5-H proton of a 1,4-disubstituted triazole (which appears at δ 7.8–8.5 ppm)[6].

-

-

2D NOESY NMR:

-

Diagnostic Marker: A strong Nuclear Overhauser Effect (NOE) cross-peak must be observed between the benzylic CH₂ protons of the 1-(2,4-dimethylbenzyl) group and the ortho-protons of the C5-phenyl ring. This spatial proximity is physically impossible in the 1,4-isomer[7].

-

-

IR Spectroscopy:

-

Diagnostic Marker: The complete disappearance of the strong, asymmetric azide stretch at ~2100 cm⁻¹ confirms total conversion.

-

References

-

Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005. 1

-

Boren, B. C., et al. "Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 2008.2

-

Johansson, J. R., et al. "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications." Chemical Reviews, 2016. 3

-

Rasmussen, L. K., et al. "Sequential One-Pot Ruthenium-Catalyzed Azide−Alkyne Cycloaddition from Primary Alkyl Halides and Sodium Azide." The Journal of Organic Chemistry, 2011. 7

Sources

Application Notes & Protocols: 1-(Azidomethyl)-2,4-dimethylbenzene as a Versatile Precursor for Pharmaceutical Intermediates

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(azidomethyl)-2,4-dimethylbenzene. This aromatic azide serves as a pivotal starting material for synthesizing a variety of high-value pharmaceutical intermediates. This document details its preparation, critical safety protocols for handling, and its application in key synthetic transformations, including reduction to primary amines and participation in [3+2] cycloaddition reactions. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin the experimental choices.

Introduction: The Strategic Value of 1-(Azidomethyl)-2,4-dimethylbenzene

In the landscape of modern drug discovery, the efficient construction of molecular complexity from simple, versatile building blocks is paramount. 1-(azidomethyl)-2,4-dimethylbenzene emerges as such a precursor, incorporating a masked amino group in the form of a stable yet reactive azide. The 2,4-dimethylphenyl (xylyl) moiety is a common scaffold in various pharmacologically active compounds, offering a balance of lipophilicity and metabolic stability.

The true synthetic power of this precursor lies in the azide functional group. It is relatively inert to many common reaction conditions, allowing for modifications elsewhere in a molecule, yet it can be selectively transformed into other crucial functionalities. The two primary pathways explored in these notes are:

-

Reduction to (2,4-Dimethylphenyl)methanamine: This transformation unmasks the primary amine, a fundamental nucleophile and a cornerstone for building amides, sulfonamides, and for participation in multicomponent reactions to rapidly generate compound libraries.

-

[3+2] Huisgen Cycloaddition: The azide group is an ideal 1,3-dipole for "click chemistry" reactions with alkynes, yielding highly stable 1,2,3-triazole rings.[1] The triazole core is a privileged isostere for amide bonds and serves as a rigid linker in drug design, contributing to improved pharmacokinetic profiles.

This guide provides the necessary protocols and theoretical background to leverage these transformations effectively and safely.

CRITICAL SAFETY PROTOCOLS: Handling Organic Azides

Trustworthiness through Safety: Organic azides are energetically unstable and must be handled with extreme caution.[2] They are potentially explosive and can decompose violently when subjected to heat, shock, friction, or light.[3] Adherence to the following protocols is mandatory for all experiments involving 1-(azidomethyl)-2,4-dimethylbenzene.

-

Hazard Assessment: The stability of an organic azide can be estimated by the "Rule of Six," which suggests a compound is relatively safe if there are at least six carbon atoms for every energetic group (like an azide).[2] 1-(Azidomethyl)-2,4-dimethylbenzene has a C:N ratio of 9:3 (or 3:1), which warrants careful handling.

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, ANSI Z87.1-compliant safety goggles, and a face shield must be worn.[4] Nitrile gloves are required for all handling.[5]

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with the sash positioned as low as possible.[4] The use of a blast shield is strongly recommended for all reactions.[6]

-

Incompatible Materials:

-

Acids: Avoid contact with acids, which can form the highly toxic and explosive hydrazoic acid.[2]

-

Heavy Metals: Never use metal spatulas or allow contact with metals like copper, lead, or silver, as this can form dangerously sensitive heavy metal azides.[5] Use plastic or ceramic spatulas.[5]

-

Halogenated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform, as they can form explosively unstable di- and tri-azidomethane.[3][4]

-

-

Storage: Store 1-(azidomethyl)-2,4-dimethylbenzene in a tightly sealed container, protected from light, at or below -18 °C.[4] Do not use containers with metal caps.[4]

-

Purification & Concentration: Never purify organic azides by distillation or sublimation.[3] Avoid concentrating solutions on a rotary evaporator to dryness. Purification should be limited to extraction, precipitation, or chromatography.[3]

-

Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container.[6] Never mix azide waste with acidic, metallic, or halogenated solvent waste streams.[4] Before disposal, it is best practice to quench the azide by converting it to a more stable amine.[2]

Synthesis of the Precursor: 1-(Azidomethyl)-2,4-dimethylbenzene

The most direct method for preparing the title compound is through the nucleophilic substitution of a corresponding benzylic halide with an azide salt. This protocol is adapted from established procedures for synthesizing benzylic azides.[7]

Workflow: Precursor Synthesis

Caption: Synthesis via Nucleophilic Substitution.

Protocol 3.1: Synthesis of 1-(Azidomethyl)-2,4-dimethylbenzene

Rationale: This protocol utilizes dimethyl sulfoxide (DMSO) as a polar aprotic solvent, which excels at solvating the sodium azide salt and accelerating the Sɴ2 reaction with the benzylic bromide. The reaction proceeds efficiently at room temperature.

| Parameter | Value/Condition | Rationale/Comment |

| Starting Material | 1-(Bromomethyl)-2,4-dimethylbenzene | Commercially available or prepared from 2,4-dimethyltoluene. |

| Reagent | Sodium Azide (NaN₃) | 1.5 equivalents. A slight excess ensures complete conversion. |

| Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous grade is preferred. |

| Temperature | Room Temperature (20-25 °C) | Provides a controlled reaction rate without thermal decomposition risk. |

| Reaction Time | 2-4 hours | Monitor by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). |

| Workup | Aqueous extraction | To remove DMSO and excess NaN₃. |

| Expected Yield | >90% | Based on similar reported syntheses.[7] |

Step-by-Step Methodology:

-

Preparation: In a fume hood behind a blast shield, charge a round-bottom flask with 1-(bromomethyl)-2,4-dimethylbenzene (1.0 eq).

-

Dissolution: Add anhydrous DMSO to the flask to create an approximately 0.5 M solution. Stir until the starting material is fully dissolved.

-

Reagent Addition: Carefully add sodium azide (1.5 eq) to the solution in portions. CAUTION: NaN₃ is highly toxic.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC until the starting bromide spot is consumed (typically 2-4 hours).

-

Quenching & Extraction: Carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 10 volumes relative to DMSO). Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 5 volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMSO.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the filtrate under reduced pressure. Do not heat the flask above 35 °C and do not concentrate to complete dryness.

-

Characterization: The resulting light yellow oil is typically of sufficient purity for subsequent steps. Confirm structure via ¹H NMR and IR spectroscopy (strong azide stretch ~2100 cm⁻¹).

Application I: Reduction to (2,4-Dimethylphenyl)methanamine

The reduction of the azide to a primary amine is a cornerstone transformation. While many methods exist, reduction with zinc dust and ammonium chloride is a mild, efficient, and cost-effective option that avoids the use of pyrophoric or expensive reagents.[8]

Workflow: Key Synthetic Transformations

Caption: Synthetic pathways from the azide precursor.

Protocol 4.1: Synthesis of (2,4-Dimethylphenyl)methanamine

Rationale: This method generates hydrogen in situ from the reaction of zinc with the mild proton source, ammonium chloride. This provides a gentle reduction environment that is highly chemoselective for the azide group, leaving the aromatic ring intact.

| Parameter | Value/Condition | Rationale/Comment |

| Starting Material | 1-(Azidomethyl)-2,4-dimethylbenzene | From Protocol 3.1. |

| Reagents | Zinc dust (Zn), Ammonium Chloride (NH₄Cl) | 5-10 eq. of each. A large excess drives the reaction to completion. |

| Solvent | Ethanol/Water (e.g., 4:1) | Protic solvent system necessary for the reaction. |

| Temperature | Room Temperature to 50 °C | Gentle heating may be required to initiate or accelerate the reaction. |

| Reaction Time | 1-3 hours | Monitor by TLC for disappearance of the azide. |

| Workup | Filtration and basic extraction | To remove zinc salts and isolate the free amine. |

| Expected Yield | 85-95% | Based on similar reported reductions.[8] |

Step-by-Step Methodology:

-

Preparation: In a fume hood, dissolve 1-(azidomethyl)-2,4-dimethylbenzene (1.0 eq) in a 4:1 mixture of ethanol and water.

-

Reagent Addition: To the stirred solution, add ammonium chloride (10 eq) followed by zinc dust (10 eq). The addition of zinc may be exothermic.

-

Reaction: Stir the suspension at room temperature. If the reaction is sluggish (as monitored by TLC), gently warm the mixture to 40-50 °C. Vigorous gas evolution (H₂) will be observed.

-

Filtration: Once the starting material is consumed, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the filter cake with ethanol.

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove most of the ethanol.

-

Extraction: To the remaining aqueous residue, add a 2 M solution of sodium hydroxide (NaOH) until the pH is >10. Extract the basic aqueous layer with ethyl acetate (3x).

-

Drying & Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired primary amine.

Application II: [3+2] Cycloaddition for 1,2,3-Triazole Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier "click" reaction, offering high yields, mild conditions, and exceptional functional group tolerance.[9] It provides a powerful method for linking the 2,4-dimethylbenzyl fragment to other molecules of interest via a stable triazole linker.

Protocol 5.1: CuAAC Synthesis of a 1-((2,4-Dimethylphenyl)methyl)-4-phenyl-1H-1,2,3-triazole

Rationale: This protocol uses an in situ source of Copper(I) generated from the reduction of Copper(II) sulfate by sodium ascorbate. This is a common, reliable, and air-tolerant method for performing CuAAC reactions.

| Parameter | Value/Condition | Rationale/Comment |

| Starting Materials | 1-(Azidomethyl)-2,4-dimethylbenzene, Phenylacetylene | 1.0 eq. of azide, 1.1 eq. of alkyne. |

| Catalyst System | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), Sodium Ascorbate | 5 mol% CuSO₄, 10 mol% Sodium Ascorbate. |

| Solvent | t-Butanol/Water (1:1) | A common solvent system that solubilizes both organic and inorganic reagents. |

| Temperature | Room Temperature | The reaction is typically efficient without heating. |

| Reaction Time | 6-12 hours | Monitor by TLC or LC-MS. |

| Workup | Filtration or extraction | To isolate the solid triazole product. |

| Expected Yield | >90% | CuAAC reactions are known for high efficiency.[10] |

Step-by-Step Methodology:

-

Preparation: In a flask, dissolve 1-(azidomethyl)-2,4-dimethylbenzene (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of t-butanol and water.

-

Catalyst Addition: To the stirred solution, add sodium ascorbate (0.10 eq) followed by copper(II) sulfate pentahydrate (0.05 eq). The solution will typically change color.

-

Reaction: Stir the mixture vigorously at room temperature. The product often precipitates from the reaction mixture as a solid. Monitor for completion by TLC.

-

Isolation:

-

If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with water, then with cold ethanol or hexanes to remove impurities. Air dry the solid.

-

If no precipitate forms: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification (if necessary): The product can be further purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel.

References

-

University of Pittsburgh. (2013). Safe Handling of Azides. safety.pitt.edu.

-

University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. safety.ucd.ie.

-

University of California, Santa Barbara. Standard Operating Procedure: Sodium Azide and Organic Azides. ehs.ucsb.edu.

-

University of Victoria. (2022). Azides Safe Work Procedure. uvic.ca.

-

University of Washington. Azides. ehs.washington.edu.

-

Lou, T., Liao, E-T., Wilsily, A., & Fillion, E. (n.d.). Organic Syntheses Procedure. orgsyn.org.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. rsc.org.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. organic-chemistry.org.

-

Wiley-VCH. (n.d.). Supporting Information. wiley.com.

-

Google Patents. (n.d.). US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. orgsyn.org.

-

National Institutes of Health. (n.d.). Electrophilic Aminating Agents in Total Synthesis. ncbi.nlm.nih.gov.

-

MDPI. (2023). Synthesis of a New α-Azidomethyl Styrene from Safrole via a Dearomative Rearrangement. mdpi.com.

-

Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. sciencedirect.com.

-

metabion. (n.d.). Click chemistry. metabion.com.

-

Beilstein Journals. (n.d.). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. beilstein-journals.org.

-

National Institutes of Health. (n.d.). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ncbi.nlm.nih.gov.

-

PubMed. (2025). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. pubmed.ncbi.nlm.nih.gov.

-

Beilstein Archives. (2025). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. beilstein-archives.org.

-

ResearchGate. (2026). Reduction of Azides to Amines or Amides with Zinc and Ammonium Chloride as Reducing Agent. researchgate.net.

-

MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. mdpi.com.

Sources

- 1. metabion.com [metabion.com]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. ucd.ie [ucd.ie]

- 4. ehs.ucsb.edu [ehs.ucsb.edu]

- 5. uvic.ca [uvic.ca]

- 6. research.wayne.edu [research.wayne.edu]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. beilstein-archives.org [beilstein-archives.org]

Application Note: High-Efficiency Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 1-(Azidomethyl)-2,4-dimethylbenzene

Executive Summary

Strain-promoted azide-alkyne cycloaddition (SPAAC) has revolutionized bioorthogonal chemistry by eliminating the need for cytotoxic copper catalysts. This application note details the use of 1-(Azidomethyl)-2,4-dimethylbenzene , a highly reactive, electron-rich aliphatic azide, in SPAAC workflows. By outlining the fundamental mechanistic causality, kinetic data, and step-by-step protocols, this guide serves as a self-validating framework for researchers in drug development, proteomics, and materials science.

Mechanistic Insights: The Electronic Advantage of 2,4-Dimethyl Substitution

The reactivity of SPAAC is governed by the release of ring strain (approximately 18 kcal/mol for cyclooctynes like DBCO) and the frontier molecular orbital (FMO) interactions between the azide (1,3-dipole) and the alkyne (dipolarophile)[1].

In a normal-electron-demand cycloaddition, the primary interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. 1-(Azidomethyl)-2,4-dimethylbenzene features two electron-donating methyl groups at the ortho and para positions of the benzyl ring. These groups exert a positive inductive (+I) and hyperconjugative effect, pushing electron density toward the azidomethyl moiety. This effectively raises the energy level of the azide's HOMO[1].

When paired with an electron-deficient cyclooctyne like DBCO, the HOMO-LUMO energy gap is narrowed. This electronic matching subtly accelerates the reaction kinetics compared to an unsubstituted benzyl azide, ensuring rapid and quantitative conversion in dilute biological environments[1].

Reaction mechanism and frontier molecular orbital dynamics of SPAAC with substituted benzyl azides.

Quantitative Data: Kinetic Profiling

The following table summarizes the second-order rate constants ( k2 ) for SPAAC reactions[1]. The electron-rich nature of 1-(Azidomethyl)-2,4-dimethylbenzene enhances reactivity with DBCO (normal electron demand) while slightly attenuating it with BCN (inverse electron demand).

| Azide Reactant | Cyclooctyne | Solvent System | Approx. k2 ( M−1s−1 ) | Mechanism Type |

| Benzyl Azide (Baseline) | DBCO | CH3CN:H2O (3:1) | 0.24 | Normal Electron Demand |

| 1-(Azidomethyl)-2,4-dimethylbenzene | DBCO | CH3CN:H2O (3:1) | ~0.31 - 0.35 | Normal Electron Demand |

| Benzyl Azide (Baseline) | BCN | CH3CN:H2O (3:1) | 0.07 | Inverse Electron Demand |

| 1-(Azidomethyl)-2,4-dimethylbenzene | BCN | CH3CN:H2O (3:1) | ~0.05 | Inverse Electron Demand |

*Values extrapolated based on established Hammett electronic parameters for substituted benzyl azides in SPAAC.

Experimental Protocols

Protocol A: Kinetic Validation via UV-Vis Spectroscopy

To ensure the integrity of the bioconjugation system, researchers should first validate the reaction kinetics under pseudo-first-order conditions. DBCO exhibits a characteristic UV absorbance at ~309 nm, which decays as the cyclooctyne is consumed during the cycloaddition[2].

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a solvent mixture of CH3CN and H2O (3:1 v/v). Ensure the temperature is equilibrated to 25°C.

-

Reagent Preparation:

-

Prepare a 50 µM stock solution of DBCO-acid in the solvent mixture.

-

Prepare a 10 mM stock solution of 1-(Azidomethyl)-2,4-dimethylbenzene.

-

-

Reaction Initiation: Transfer 1 mL of the 50 µM DBCO solution into a quartz cuvette. Add the azide stock to achieve final azide concentrations ranging from 0.5 mM to 2.5 mM (representing a 10- to 50-fold molar excess).

-

Data Acquisition: Immediately mix by inversion and monitor the decay in absorbance at 309 nm over 10 to 30 minutes using a UV-Vis spectrophotometer.

-

Data Analysis: Calculate the observed pseudo-first-order rate constant ( kobs ) from the slope of ln(At/A0) versus time. Plot kobs against the azide concentration; the slope of this linear regression yields the second-order rate constant ( k2 ).

Protocol B: Live-Cell Surface or Protein Bioconjugation

This protocol outlines the conjugation of 1-(Azidomethyl)-2,4-dimethylbenzene to a DBCO-functionalized biomolecule (e.g., an antibody or cell-surface receptor).

Critical Consideration: While SPAAC is highly tolerant to variations in buffer identity and ionic strength, the presence of organic cosolvents (like DMSO or DMF) can impact the hydration sphere and alter reaction kinetics. Keep organic cosolvent concentrations strictly below 5% v/v to maintain optimal reaction rates[2].

Step-by-Step Methodology:

-

Buffer Exchange: Purify the DBCO-functionalized protein into an amine-free, azide-free buffer (e.g., 1X PBS, pH 7.4) using a desalting column.

-

Reagent Addition: Dissolve 1-(Azidomethyl)-2,4-dimethylbenzene in minimal DMSO. Add this to the protein solution to achieve a 5- to 10-fold molar excess of the azide relative to the DBCO groups. Ensure the final DMSO concentration is ≤ 5%.

-

Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2 to 4 hours, or at 4°C overnight. Protect from light if fluorophores are involved. Gentle end-over-end mixing is recommended.

-

Purification: Remove unreacted 1-(Azidomethyl)-2,4-dimethylbenzene using size-exclusion chromatography (SEC) or a centrifugal ultrafiltration device (e.g., Amicon Ultra) with an appropriate molecular weight cutoff (MWCO).

-

Validation: Confirm successful conjugation via LC-MS (observing the expected mass shift corresponding to the triazole adduct) or SDS-PAGE.

Step-by-step bioconjugation workflow using 1-(Azidomethyl)-2,4-dimethylbenzene and DBCO.

References

-

Title: Oxidation-Induced “One-Pot” Click Chemistry Source: Chemical Reviews (2021) URL: [Link]

-

Title: Effect of Buffer Conditions and Organic Cosolvents on the Rate of Strain-Promoted Azide–Alkyne Cycloaddition Source: The Journal of Organic Chemistry (2016) URL: [Link]

Sources

Technical Support Center: Synthesis of 1-(Azidomethyl)-2,4-dimethylbenzene

Welcome to the technical support center for the synthesis of 1-(azidomethyl)-2,4-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for improving synthesis yield and troubleshooting common experimental issues. The information herein is grounded in established chemical principles and supported by authoritative references.

Introduction to the Synthesis

The synthesis of 1-(azidomethyl)-2,4-dimethylbenzene is most commonly achieved via a bimolecular nucleophilic substitution (SN2) reaction. This involves the displacement of a halide (typically bromide or chloride) from the benzylic position of 1-(halomethyl)-2,4-dimethylbenzene by the azide anion (N₃⁻) from a source like sodium azide (NaN₃). The reaction is typically conducted in a polar aprotic solvent to facilitate the dissolution of the azide salt and promote the SN2 mechanism.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this synthesis can often be attributed to several factors:

-

Poor Quality Starting Material: The starting 1-(halomethyl)-2,4-dimethylbenzene may contain impurities or have degraded. It is particularly susceptible to hydrolysis.

-

Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the starting material to form 2,4-dimethylbenzyl alcohol, a common byproduct. Ensure your solvent is anhydrous and glassware is properly dried.

-

Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or poor solubility of sodium azide.

-

Sub-optimal Workup: The product may be lost during the workup phase due to its volatility or inadequate extraction.

Q2: I see an additional spot on my TLC plate besides the starting material and product. What could it be?

A2: The most probable impurity is 2,4-dimethylbenzyl alcohol, formed from the hydrolysis of your starting halide. This alcohol is more polar than both the starting material and the product, so it will have a lower Rf value on a normal-phase silica TLC plate.

Q3: How does the ortho-methyl group on the benzene ring affect the reaction?

A3: The methyl group at the ortho position (C2) can introduce some steric hindrance, which may slightly decrease the rate of the SN2 reaction compared to an unsubstituted benzyl halide.[1][2] However, benzylic halides are generally very reactive in SN2 reactions, and this steric hindrance is usually not significant enough to prevent the reaction from proceeding to completion under appropriate conditions. It may necessitate slightly longer reaction times or gentle heating to achieve full conversion.

Q4: Is there a difference in reactivity between 1-(bromomethyl)-2,4-dimethylbenzene and 1-(chloromethyl)-2,4-dimethylbenzene?

A4: Yes, the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. Consequently, 1-(bromomethyl)-2,4-dimethylbenzene will typically react faster than its chloride counterpart in an SN2 reaction.[3] If you are experiencing slow or incomplete reactions with the chloride starting material, switching to the bromide is a recommended troubleshooting step.

Q5: What are the critical safety precautions for this reaction?

A5: Working with azides requires strict safety measures:

-

Sodium Azide Toxicity: Sodium azide is highly toxic. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.[4]

-

Formation of Hydrazoic Acid: Do not expose sodium azide to strong acids, as this will generate highly toxic and explosive hydrazoic acid (HN₃).[5]

-

Heavy Metal Azides: Avoid contact of sodium azide with heavy metals (e.g., copper, lead, silver) as this can form highly shock-sensitive and explosive metal azides. Do not use metal spatulas to handle sodium azide and never dispose of azide solutions down drains with copper or lead pipes.[4][6]

-

Chlorinated Solvents: Avoid using chlorinated solvents like dichloromethane with sodium azide, as this can lead to the formation of explosive diazidomethane.[4]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Reaction is sluggish or incomplete (Starting material remains on TLC) | 1. Poor leaving group (if using chloride).2. Insufficient temperature.3. Low solubility of NaN₃.4. Steric hindrance from ortho-methyl group. | 1. Switch to 1-(bromomethyl)-2,4-dimethylbenzene.2. Gently heat the reaction to 40-50 °C.3. Ensure vigorous stirring. Consider adding a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) to improve solubility and reaction rate.[7]4. Increase the reaction time. |

| Low isolated yield despite complete conversion on TLC | 1. Product loss during aqueous workup.2. Volatility of the product.3. Decomposition on silica gel during chromatography. | 1. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product.2. Use a rotary evaporator at a low temperature and moderate vacuum for solvent removal.3. If decomposition is suspected, consider purifying by other means (e.g., distillation) or neutralizing the silica gel with a small amount of triethylamine in the eluent. |

| Presence of a major, more polar byproduct on TLC | Hydrolysis of the starting halide to 2,4-dimethylbenzyl alcohol. | 1. Use anhydrous solvents (e.g., freshly opened or distilled).2. Dry all glassware thoroughly before use.3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |

Experimental Protocols & Characterization

Protocol 1: Standard Synthesis of 1-(Azidomethyl)-2,4-dimethylbenzene

This protocol is adapted from standard procedures for the synthesis of benzyl azides.[8]

Materials:

-

1-(Bromomethyl)-2,4-dimethylbenzene

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(bromomethyl)-2,4-dimethylbenzene (1.0 eq.) in anhydrous DMF or DMSO (to make a ~0.5 M solution).

-

Add sodium azide (1.2-1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a separatory funnel containing deionized water (3-4 times the volume of the reaction solvent).

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the reaction solvent).

-

Combine the organic layers and wash with deionized water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at low temperature to afford the crude product.

-

If necessary, the product can be purified by flash column chromatography on silica gel.

Workflow for Synthesis and Workup

Caption: Workflow for the synthesis of 1-(azidomethyl)-2,4-dimethylbenzene.

Reaction Monitoring by Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A non-polar/polar solvent mixture. Start with 10% ethyl acetate in hexanes. Adjust the polarity as needed to achieve good separation.

-

Visualization:

-

UV lamp (254 nm): The starting material and product are aromatic and should be UV active.

-

Staining: If spots are faint, a potassium permanganate (KMnO₄) stain can be used. The azide group may also be visualized by specific stains after a chemical transformation on the plate.

-

Expected Rf Values:

The Rf value is highly dependent on the exact conditions.[4] However, you can expect the following trend in polarity: 2,4-dimethylbenzyl alcohol (byproduct) < 1-(bromomethyl)-2,4-dimethylbenzene (starting material) ≈ 1-(azidomethyl)-2,4-dimethylbenzene (product)

The starting material and product often have very similar Rf values. Careful analysis is required to distinguish them. The disappearance of the starting material spot is the primary indicator of reaction completion.

Characterization Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the product and a key potential byproduct. These are predicted values based on data for similar compounds.[9]

| Compound | Functional Group | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| 1-(Azidomethyl)-2,4-dimethylbenzene | Ar-H | ~7.0-7.2 (m, 3H) | ~138, ~137, ~131, ~129, ~127 |

| -CH₂ N₃ | ~4.3-4.4 (s, 2H) | ~52-53 | |

| Ar-CH₃ | ~2.3 (s, 6H) | ~21, ~19 | |

| 2,4-Dimethylbenzyl alcohol | Ar-H | ~7.0-7.2 (m, 3H) | ~137, ~136, ~130, ~129, ~126 |

| -CH₂ OH | ~4.6 (d, 2H) | ~63-64 | |

| -CH₂OH | ~1.6 (t, 1H) | - | |

| Ar-CH₃ | ~2.3 (s, 6H) | ~21, ~19 |

Logical Relationships in Troubleshooting

Caption: Troubleshooting logic for low yield synthesis.

References

-

Supporting Information for "A general and efficient copper-catalyzed azide-alkyne cycloaddition". The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information for "Taming the Reactivity of Alkyl Azides by Intramolecular Hydrogen Bonding: Site-Selective Conjugation". Available at: [Link]

-

Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PMC. Available at: [Link]

-

Supporting Information for "Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and beyond: New outlets for a versatile reaction". Wiley-VCH. Available at: [Link]

-

Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

-

11.3 Characteristics of the SN2 Reaction. OpenStax. Available at: [Link]

-

10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Available at: [Link]

-

11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

-

24 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]

-